molecular formula C18H13N3O5S2 B054225 4-Isothiocyanate-piretanide CAS No. 120749-13-5

4-Isothiocyanate-piretanide

Cat. No.: B054225
CAS No.: 120749-13-5
M. Wt: 415.4 g/mol
InChI Key: LHAQGDNTMHFRAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Isothiocyanate-piretanide can be synthesized through various methods. One common approach involves the reaction of primary amines with thiophosgene or its derivatives . Another method includes the use of isocyanides and elemental sulfur in the presence of catalytic amounts of amine bases, such as DBU, under moderate heating conditions . This method is considered more sustainable and environmentally friendly.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and environmental impact. The use of benign solvents like Cyrene™ or γ-butyrolactone (GBL) is preferred to minimize waste and reduce the environmental footprint .

Chemical Reactions Analysis

Types of Reactions: 4-Isothiocyanate-piretanide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

4-Isothiocyanate-piretanide can be compared with other isothiocyanates, such as:

Uniqueness: this compound is unique due to its derivation from piretanide, which imparts additional pharmacological properties related to its diuretic effects. This makes it a compound of interest for both medicinal chemistry and pharmacological research.

Properties

IUPAC Name

4-(4-isothiocyanatophenoxy)-3-pyrrol-1-yl-5-sulfamoylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O5S2/c19-28(24,25)16-10-12(18(22)23)9-15(21-7-1-2-8-21)17(16)26-14-5-3-13(4-6-14)20-11-27/h1-10H,(H,22,23)(H2,19,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHAQGDNTMHFRAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=C(C(=CC(=C2)C(=O)O)S(=O)(=O)N)OC3=CC=C(C=C3)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60152998
Record name 4-Isothiocyanate-piretanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60152998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

415.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120749-13-5
Record name 4-Isothiocyanate-piretanide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120749135
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Isothiocyanate-piretanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60152998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.